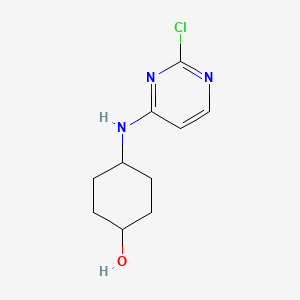
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol
Vue d'ensemble
Description
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a cyclohexanol derivative that belongs to the class of pyrimidine-based inhibitors. The compound has shown promising results in inhibiting the activity of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Applications of Related Chemical Reactions and Compounds
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents :Cyclodextrins have been studied extensively for their ability to form inclusion complexes with various molecules, including antibiotics and antibacterial agents. This property has been leveraged in drug-delivery applications to improve solubility, modify drug-release profiles, and enhance antimicrobial activity. Such studies suggest potential applications for cyclohexanol derivatives in developing more effective drug delivery systems (Boczar & Michalska, 2022).
Tautomerism of Nucleic Acid Bases :Research on the tautomerism of nucleic acid bases, including pyrimidine, has revealed insights into the influence of molecular interactions on tautomeric equilibria. These findings are critical for understanding DNA replication and mutation processes, suggesting the relevance of pyrimidine derivatives in genetic research and molecular biology (Person et al., 1989).
Cyclohexane Oxidation to Produce Ketone-Alcohol (KA) Oil :The oxidation of cyclohexane is a fundamental chemical reaction for the industrial production of KA oil, used as a feedstock for nylon production. Research in this area, focusing on catalysts and reaction conditions, could be relevant for understanding the industrial applications and chemical reactions involving cyclohexanol derivatives (Abutaleb & Ali, 2021).
Chlorogenic Acid (CGA) Research :Studies on chlorogenic acid, a phenolic compound, have revealed its diverse biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties. Such research highlights the potential for cyclohexanol derivatives in various biomedical applications (Naveed et al., 2018).
Propriétés
IUPAC Name |
4-[(2-chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-6-5-9(14-10)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHUGJWJFVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-4-((2-Chloropyrimidin-4-yl)amino)cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



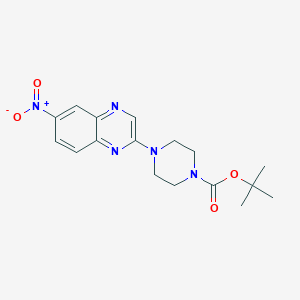
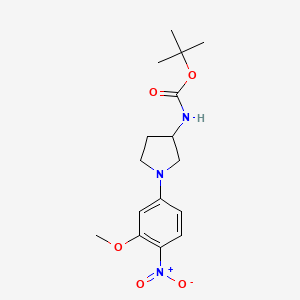
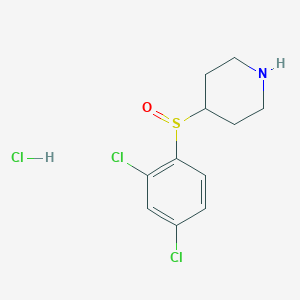


![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)
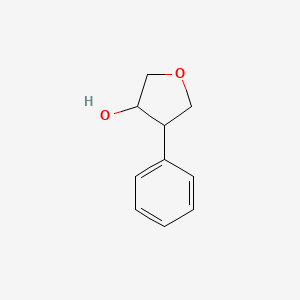
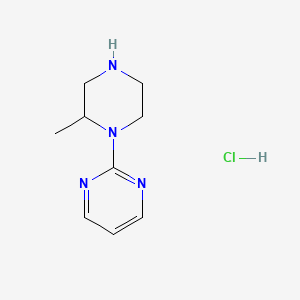

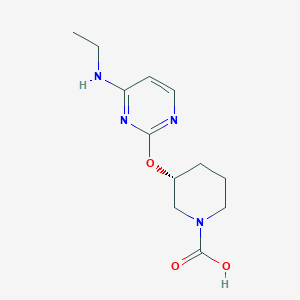

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)